molecular formula C5H8O3 B1671689 Ethyl pyruvate CAS No. 617-35-6

Ethyl pyruvate

Cat. No.: B1671689
CAS No.: 617-35-6
M. Wt: 116.11 g/mol
InChI Key: XXRCUYVCPSWGCC-UHFFFAOYSA-N
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Description

Ethyl pyruvate is a colorless organic compound with the molecular formula C5H8O3. It is an ester derivative of pyruvic acid and is known for its dual functionality as both a ketone and an ester. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

Ethyl pyruvate (EP) primarily targets two key proteins: Tumor Necrosis Factor (TNF-alpha) and High Mobility Group Protein B1 (HMGB1) . These proteins play a crucial role in promoting the body’s inflammatory response .

Mode of Action

EP inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1 . The over-expression of these cytokines has been linked to diseases that occur in critical care settings, such as severe organ damage following cardiopulmonary bypass (CPB) and post-operative ileus following abdominal surgery .

Biochemical Pathways

EP has a potent influence on redox processes, cellular metabolism, and inflammation . It modulates the redox environment and prevents reactive oxygen species (ROS)-mediated damage . Furthermore, EP promotes cell metabolism and the ensuing energy production . It also inhibits inflammation by shaping immune cell signaling, activation, and differentiation .

Result of Action

EP shows a potent anti-inflammatory and tissue protection activity in multiple animal models of disease including pancreatitis, ischemia-reperfusion injury, sepsis, renal injury, and endotoxemia . It has been shown to exert a number of beneficial effects in various in vitro/in vivo settings .

Action Environment

EP is most commonly administered in Ringer’s solution, a Ca 2+ -containing balanced salt solution . In that setting, two molecules of EP associate with Ca 2+ to form a chelate complex, which is highly stable . This suggests that the action, efficacy, and stability of EP can be influenced by environmental factors such as the presence of certain ions in the solution.

Biochemical Analysis

Biochemical Properties

Ethyl pyruvate is a small molecule with both ketone and ester functionality . It has no hydrogen donors, but three atoms that are hydrogen receptors . The molecule has two carbonyl carbons, which can act as electrophiles, as well as three α-hydrogens . It has been shown to have a potent influence on redox processes, cellular metabolism, and inflammation .

Cellular Effects

This compound has been intensively studied in numerous animal models of systemic and organ-specific disorders whose pathogenesis involves a strong immune component . It has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation, and differentiation .

Molecular Mechanism

This compound can remove the ethyl acetate group by spontaneous or enzymatic hydrolysis to form pyruvate, and subsequently enter the tricarboxylic acid cycle to provide energy for the body . It significantly attenuates mitochondrial damage and cytoplasmic translocation of mitochondrial DNA, a known NLRP3 ligand, without influencing the potassium efflux, the lysosomal rupture, or the production of mitochondrial reactive oxygen species (mtROS) .

Temporal Effects in Laboratory Settings

Treatment with this compound has been shown to improve survival and/or ameliorate organ dysfunction in a wide variety of preclinical models of critical illnesses . It has been shown to have salutary effects in animal models of galactose- or diabetes-induced cataract formation, stroke, haemorrhagic shock, and pressure-induced retinal damage .

Dosage Effects in Animal Models

This compound has been shown to ameliorate systemic inflammation and multiple organ dysfunctions in multiple animal models, such as acute pancreatitis, alcoholic liver injury, acute respiratory distress syndrome (ARDS), acute viral myocarditis, acute kidney injury, and sepsis .

Metabolic Pathways

Pyruvate, the final product of glycolysis and the starting substrate for the tricarboxylic acid (TCA) cycle, plays a central role in intermediary cellular metabolism . This compound, being a derivative of pyruvic acid, can enter these metabolic pathways after being converted back to pyruvate .

Transport and Distribution

This compound, being electrically neutral and more lipophilic than pyruvate, permeates biological membranes by diffusion to enter the cytoplasm or mitochondria . It is most commonly administered in Ringer’s solution, a Ca2±containing balanced salt solution .

Subcellular Localization

As a small molecule, this compound can diffuse freely across the cell membrane and distribute throughout the cell, including the cytoplasm and mitochondria . Its effects on cellular function are not limited to a specific subcellular compartment but are rather a result of its interactions with various biomolecules throughout the cell .

Preparation Methods

Ethyl pyruvate can be synthesized through several methods:

Chemical Reactions Analysis

Ethyl pyruvate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl pyruvate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl pyruvate is often compared with other similar compounds, such as:

This compound’s unique combination of stability, lipophilicity, and dual functionality as both a ketone and an ester makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-oxopropanoate
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InChI

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3
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InChI Key

XXRCUYVCPSWGCC-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(=O)C
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Molecular Formula

C5H8O3
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DSSTOX Substance ID

DTXSID2060674
Record name Propanoic acid, 2-oxo-, ethyl ester
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Molecular Weight

116.11 g/mol
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Physical Description

Liquid; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid with a sweet, floral-fruity, warm odour
Record name Ethyl pyruvate
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Record name Ethyl pyruvate
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Boiling Point

144.00 °C. @ 760.00 mm Hg
Record name Ethyl pyruvate
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Solubility

slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl pyruvate
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Density

1.044-1.065
Record name Ethyl pyruvate
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Mechanism of Action

CTI-01 inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which promote the body's inflammatory response. The over-expression of these cytokines has been linked to diseases that occur in critical care settings, such as severe organ damage following cardiopulmonary bypass (CPB) and post-operative ileus following abdominal surgery.
Record name Ethyl pyruvate
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CAS No.

617-35-6
Record name Ethyl pyruvate
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Record name Ethyl pyruvate
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Melting Point

-50 °C
Record name Ethyl pyruvate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ethyl pyruvate exert its anti-inflammatory effects?

A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. [, , , ] This inhibition occurs through the direct targeting and covalent modification of the p65 subunit of NF-κB at the Cys38 residue. [, ] This modification disrupts the DNA-binding activity of p65, thereby suppressing the transcription of pro-inflammatory genes. [, , ]

Q2: What are the downstream consequences of this compound's inhibition of NF-κB signaling?

A2: Inhibition of NF-κB signaling by this compound leads to a reduction in the expression of various pro-inflammatory mediators. These include cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6) [, , , , , ], and high mobility group box 1 (HMGB1). [, , , , , ] Additionally, this compound decreases the expression of adhesion molecules like intercellular adhesion molecule 1 (ICAM-1) [] and enzymes involved in the inflammatory response such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [, , , ]

Q3: Beyond NF-κB inhibition, are there other mechanisms contributing to the protective effects of this compound?

A3: Yes, in addition to its effects on NF-κB, this compound exhibits antioxidant properties. [, , , ] It acts as a scavenger of reactive oxygen species (ROS), reducing oxidative stress and lipid peroxidation. [, , , , ] Furthermore, this compound has been shown to modulate apoptosis and autophagy, contributing to its protective effects against cellular injury in various models. [, ]

Q4: How does this compound impact HMGB1 in inflammatory conditions?

A4: this compound effectively decreases the release of HMGB1, a late-stage inflammatory mediator. [, , , ] This reduction in HMGB1 levels contributes to the attenuation of the inflammatory cascade and the mitigation of organ damage observed in various experimental models. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C5H8O3, and its molecular weight is 116.12 g/mol.

Q6: Are there spectroscopic data available for this compound?

A6: Yes, spectroscopic techniques like X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) have been employed to study the adsorption behavior of this compound on platinum surfaces. [] These studies have provided insights into the electronic structure and bonding characteristics of this compound.

Q7: Does this compound exhibit any catalytic activity?

A7: While not a catalyst itself, research has shown this compound to be a potent inhibitor of certain enzymes. Notably, it inhibits pyruvate kinase in Trypanosoma brucei, leading to ATP depletion and parasitic cell death. [] This finding highlights its potential as an anti-parasitic agent.

Q8: What is known about the absorption and distribution of this compound?

A8: this compound is easily absorbed after oral and intravenous administration. It demonstrates good tissue penetration and, importantly, can cross the blood-brain barrier, making it potentially useful for treating conditions affecting the central nervous system. [, ]

Q9: What in vitro models have been used to study the effects of this compound?

A9: Various in vitro models have been employed to investigate the effects of this compound. These include lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, [, ] bovine mammary endothelial cells (BMEC) stimulated with endotoxin, [] and a model of hypoxia/reoxygenation-induced oxidative stress injury in L-02 hepatocytes. []

Q10: What animal models have been used to evaluate the efficacy of this compound?

A10: Numerous animal models have been utilized to evaluate the efficacy of this compound in preclinical settings. These include:

  • Sepsis: Cecal ligation and puncture (CLP) models in mice and rats. [, , , , , ]
  • Colitis: IL-10 knockout mice with established chronic colitis and trinitrobenzenesulfonic acid (TNBS)-induced colitis models. []
  • Hemorrhagic shock: Porcine and rat models. [, ]
  • Acute lung injury: LPS-induced ALI models in mice and dogs, and a burn-induced lung injury model in rats. [, , , ]
  • Acute pancreatitis: Cerulein/LPS-induced pancreatitis models in mice and sodium taurodeoxycholate-induced SAP models in rats. [, ]
  • Spinal cord injury: Rat models. []
  • Ischemia-reperfusion injury: Regional ischemia/reperfusion injury models in rat hearts and skin island flap models in rats. [, , ]

Q11: What are the key findings from these animal studies?

A11: Preclinical studies demonstrate that this compound administration can:

  • Improve survival rates in models of sepsis, hemorrhagic shock, acute pancreatitis, and acute lung injury. [, , , , , , , , , , , , , ]
  • Attenuate organ injury in various organs, including the lung, liver, kidney, intestine, and pancreas. [, , , , , , , , , , , , , ]
  • Suppress the inflammatory response by reducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and HMGB1 levels. [, , , , , , , , , , , , ]
  • Reduce oxidative stress and lipid peroxidation. [, , , , ]
  • Improve hemodynamic parameters in models of hemorrhagic shock and sepsis. [, , ]
  • Enhance cognitive function in a rat model of sepsis. []

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